![molecular formula C21H27N5O B5976259 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5976259.png)
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a subtype of the nicotinic acetylcholine receptor family. This receptor is widely distributed in the central nervous system and plays a crucial role in various physiological and pathological processes, making it an attractive target for drug development.
Mecanismo De Acción
As an α7 nAChR agonist, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide binds to and activates the receptor, leading to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
The activation of α7 nAChR by 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have various biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammatory responses, and the modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments include its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.
Direcciones Futuras
There are several future directions for the research and development of 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide. These include the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the development of new analogs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity and potency for the α7 nAChR make it an attractive target for drug development, and further research is needed to optimize its efficacy and safety.
Métodos De Síntesis
The synthesis of 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide involves a multi-step process. The first step is the preparation of 1-azabicyclo[2.2.2]oct-3-ene, which is then reacted with nicotinic acid to form the corresponding amide. The amide is then coupled with 3-(2-pyridinyl)propylamine to obtain the final product.
Aplicaciones Científicas De Investigación
The α7 nAChR has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Therefore, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied as a potential therapeutic agent for these conditions. It has also been investigated for its anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
6-(1-azabicyclo[2.2.2]octan-3-ylamino)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(23-11-3-5-18-4-1-2-10-22-18)17-6-7-20(24-14-17)25-19-15-26-12-8-16(19)9-13-26/h1-2,4,6-7,10,14,16,19H,3,5,8-9,11-13,15H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXJDEDLKIRTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

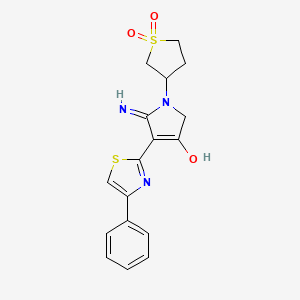
![N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)
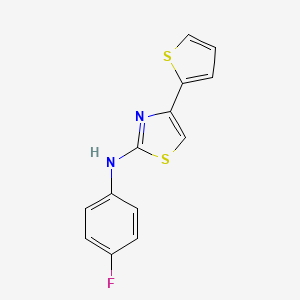
![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)



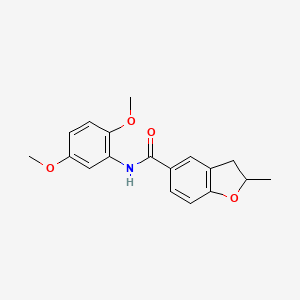
![5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5976233.png)
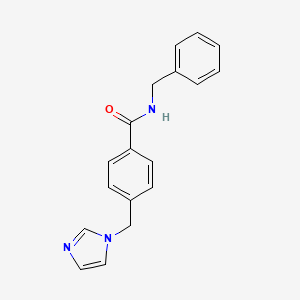
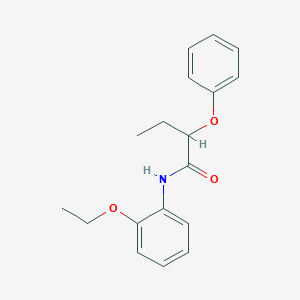
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5976263.png)
![2-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5976271.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5976278.png)